molecular formula C20H20ClN3O3 B2904321 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-77-7

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2904321
CAS No.: 851988-77-7
M. Wt: 385.85
InChI Key: QXJSNVAFIUZCMX-UHFFFAOYSA-N
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Description

The compound “3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Chemical Structure and Characteristics

The compound , identified by its detailed chemical name, represents a class of molecules with potential applications in various fields of research. One study highlighted the crystallographic analysis of a similar compound, underscoring its molecular geometry and the spatial arrangement of its benzoxazolinone ring system relative to the piperazine ring. This structural information is crucial for understanding the compound's chemical behavior and interaction potential with biological targets (Köysal et al., 2003).

Antimicrobial Properties

Several studies have synthesized and evaluated derivatives of related compounds for their antimicrobial activities. For instance, derivatives of the 1,2,4-triazole class have been assessed, showing good to moderate antimicrobial effects against various test microorganisms. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antituberculosis and Anticancer Studies

Compounds structurally related to 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one have been synthesized and assessed for their anticancer and antituberculosis properties. Specific derivatives demonstrated significant activity against human breast cancer cell lines and the M. tb h37Rv standard strain, highlighting the potential for these compounds in therapeutic applications targeting cancer and tuberculosis (Mallikarjuna et al., 2014).

Solubility and Pharmacokinetics

Understanding the solubility and partitioning behaviors of novel compounds is essential for drug development. Research on a novel antifungal compound of the 1,2,4-triazole class, sharing structural similarities with the compound , revealed its solubility in various solvents and biological media. These studies are critical for predicting the compound's bioavailability and distribution within the body, essential factors in drug design and development (Volkova et al., 2020).

Mechanism of Action

Properties

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-15-5-1-2-6-16(15)22-11-13-23(14-12-22)19(25)9-10-24-17-7-3-4-8-18(17)27-20(24)26/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSNVAFIUZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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